molecular formula C13H17N3S B6981853 N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyridin-2-ylpropan-2-amine

N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyridin-2-ylpropan-2-amine

Cat. No.: B6981853
M. Wt: 247.36 g/mol
InChI Key: WBDUEACLBUESTD-UHFFFAOYSA-N
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Description

N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyridin-2-ylpropan-2-amine is a compound that belongs to the class of heterocyclic amines

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyridin-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-10(7-12-5-3-4-6-14-12)15-8-13-11(2)16-9-17-13/h3-6,9-10,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDUEACLBUESTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CNC(C)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyridin-2-ylpropan-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction where the thiazole derivative reacts with a pyridine derivative.

    Formation of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyridin-2-ylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., solvents, catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyridin-2-ylpropan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyridin-2-ylpropan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methyl-1,3-thiazol-5-yl)methyl]cycloheptanamine
  • N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-5-amine

Uniqueness

N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyridin-2-ylpropan-2-amine is unique due to its specific combination of a thiazole ring, a pyridine ring, and an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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